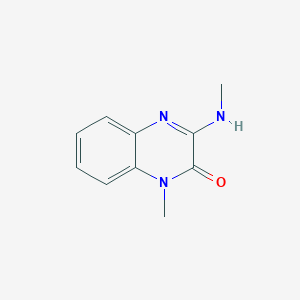
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by its unique structure, which includes a quinoxalinone core with a methyl group at the 1-position and a methylamino group at the 3-position
Méthodes De Préparation
The synthesis of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate diimine, which undergoes cyclization to form the quinoxalinone core. The methylamino group can be introduced through subsequent methylation reactions using methylamine and appropriate reagents.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinoxalinone core to its corresponding dihydroquinoxalinone form.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine: The compound’s pharmacological properties make it a promising candidate for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(methylamino)-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
1-Methylquinoxalin-2(1H)-one: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminoquinoxalin-2(1H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
1,3-Dimethylquinoxalin-2(1H)-one: Contains two methyl groups, which can influence its chemical behavior and biological effects.
The uniqueness of 1-methyl-3-(methylamino)-2(1H)-quinoxalinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various applications.
Propriétés
Numéro CAS |
112072-67-0 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
SMILES canonique |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















